![molecular formula C22H32O3 B593941 16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid CAS No. 90780-51-1](/img/structure/B593941.png)
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid
Overview
Description
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid is a polyunsaturated fatty acid . It is an autoxidation product of docosahexaenoic acid (DHA) in vitro.
Molecular Structure Analysis
The molecular formula of 16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid is C22H32O3 . It consists of 4 Z,7 Z,10 Z,13 Z,17 E,19 Z -docosahexaenoic acid bearing an additional 16-hydroxy substituent .Physical And Chemical Properties Analysis
The molecular weight of 16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid is 344.495 . The net charge is 0 .Scientific Research Applications
Chemical Structure and Properties
“16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid” is a hydroxydocosahexaenoic acid that consists of 4Z,7Z,10Z,13Z,17E,19Z-docosahexaenoic acid bearing an additional 16-hydroxy substituent . It has a molecular formula of C22H32O3 and an average mass of 344.48770 .
Biological Role
This compound plays a role as a metabolite, which is any intermediate or product resulting from metabolism . Metabolites play crucial roles in various biological processes, including energy production, growth, development, and reproduction.
Anti-Inflammatory Role
It has been shown to play a major anti-inflammatory role . For instance, it can prevent lipopolysaccharide (LPS)-induced dendritic cell maturation, which is characterized by a lack of proinflammatory cytokine production .
Mechanism of Action
Target of Action
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid, also known as 16-HDoHE, is a metabolite . It is a hydroxydocosahexaenoic acid that consists of 4Z,7Z,10Z,13Z,17E,19Z-docosahexaenoic acid bearing an additional 16-hydroxy substituent
Mode of Action
It is known to be a metabolite, which suggests it is involved in metabolic processes .
Biochemical Pathways
As a metabolite, it is likely involved in various metabolic pathways .
Pharmacokinetics
As a metabolite, it is produced and utilized in the body’s metabolic processes .
Result of Action
It is known to be a metabolite, suggesting it plays a role in metabolic processes .
properties
IUPAC Name |
16-hydroxydocosa-4,7,10,13,17,19-hexaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-15-18-21(23)19-16-13-11-9-7-5-6-8-10-12-14-17-20-22(24)25/h3-4,6-9,12-16,18,21,23H,2,5,10-11,17,19-20H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXQXWHAGLIFIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694008 | |
Record name | 16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90780-51-1 | |
Record name | 16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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